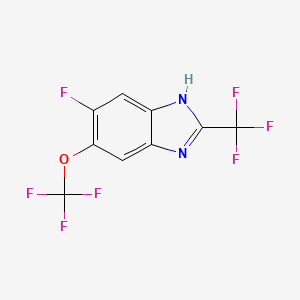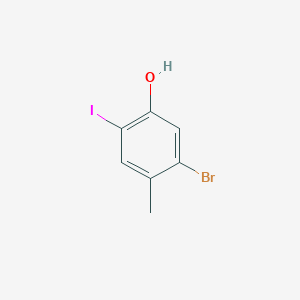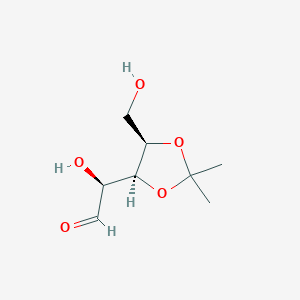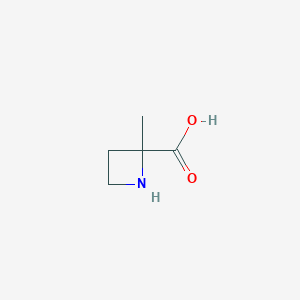
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is an organic compound characterized by the presence of both a trifluoromethoxy group and a methylthio group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the trifluoromethoxy or methylthio groups with other functional groups.
Aplicaciones Científicas De Investigación
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 5-(Methylthio)-2-(trifluoromethoxy)benzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The methylthio group can participate in covalent bonding with target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methylthio)-6-(trifluoromethoxy)benzo[d][1,3]dioxole
- 3-(Methylthio)-5-(trifluoromethoxy)benzonitrile
Uniqueness
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
1349708-75-3 |
|---|---|
Fórmula molecular |
C8H7F3OS2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
5-methylsulfanyl-2-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C8H7F3OS2/c1-14-5-2-3-6(7(13)4-5)12-8(9,10)11/h2-4,13H,1H3 |
Clave InChI |
LCOZOPWZEBCVSU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)OC(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)




![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)



![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

